6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine derivatives and hydrazine.
Ethylation: Introduction of the ethyl group can be done via alkylation reactions using ethyl halides under basic conditions.
Benzylation: The 4-methoxybenzyl group is introduced through nucleophilic substitution reactions, often using 4-methoxybenzyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, such as the reaction of the corresponding ester with a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzoic acid, while nitration can introduce nitro groups at various positions on the aromatic rings.
Scientific Research Applications
6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with various molecular targets. These may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Lacks the ethyl and methoxybenzyl groups, which may result in different biological activities.
6-methyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, potentially altering its chemical reactivity and biological properties.
6-ethyl-1-(4-hydroxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: The methoxy group is replaced with a hydroxy group, which can significantly change its solubility and reactivity.
Uniqueness
The presence of the ethyl and 4-methoxybenzyl groups in 6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid makes it unique in terms of its steric and electronic properties. These groups can influence the compound’s ability to interact with biological targets and its overall chemical stability.
Properties
IUPAC Name |
6-ethyl-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-12-8-14(17(21)22)15-9-18-20(16(15)19-12)10-11-4-6-13(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNFTSLBXWRIAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=NN(C2=N1)CC3=CC=C(C=C3)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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